molecular formula C6H4N2 B1143401 cis,cis-Mucononitrile CAS No. 1557-59-1

cis,cis-Mucononitrile

Cat. No.: B1143401
CAS No.: 1557-59-1
M. Wt: 104.11
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis,cis-Mucononitrile: , also known as (Z,Z)-2,4-hexadienedinitrile, is an organic compound with the molecular formula C6H4N2. It is characterized by its conjugated diene system, which consists of alternating double and single bonds, and two cyano groups at opposite ends. This structure imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

The primary target of cis,cis-Mucononitrile is the biochemical pathway that leads to the production of valuable polymers and drugs, such as adipic acid and terephthalic acid . This compound is used as a starting material in these processes .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. It can be prepared by the copper-catalyzed oxidation of o-phenylenediamine . In the presence of catalysts, it can be converted into valuable industrial chemicals .

Biochemical Pathways

This compound is involved in the production of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass via muconic acid . In this conversion scheme, cis,cis-mucononic acid is first obtained by fermentation using either sugar or lignin monomers as a feedstock . The diunsaturated cis,cis-diacid is then isomerized to trans,trans-muconic acid, reacted with biobased ethylene through Diels–Alder cycloaddition, and further hydrogenated or dehydrogenated to yield the desired 100% renewable cyclic dicarboxylic acid .

Pharmacokinetics

Its conversion into valuable chemicals involves a series of chemical reactions, including isomerization, diels–alder cycloaddition, and hydrogenation or dehydrogenation . These reactions likely influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The result of this compound’s action is the production of valuable chemicals, such as adipic acid and terephthalic acid . These chemicals are important monomers for the polyester and polyamide industries .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the reactivity of muconic acid in aqueous media strongly depends on pH . Conversely, under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer .

Chemical Reactions Analysis

Types of Reactions: cis,cis-Mucononitrile undergoes various chemical reactions due to its conjugated diene system and acidic C-H bonds. Notable reactions include:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2Z,4Z)-hexa-2,4-dienedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1-,4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQYLCRMTTXKHS-CCAGOZQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC#N)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\C#N)\C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557-59-1
Record name 2,4-Hexadienedinitrile, (2Z,4Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001557591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis,cis-Mucononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-HEXADIENEDINITRILE, (2Z,4Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6GQ3TN24V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the common synthetic routes for producing cis,cis-mucononitrile?

A: this compound can be synthesized through several methods. One approach involves the copper-catalyzed oxidation of o-phenylenediamine. This method utilizes molecular oxygen and copper salts as catalysts, leading to the efficient formation of this compound at room temperature [, ]. Another method involves oxidizing 2-aminobenzotriazole with lead tetra-acetate or iodobenzene diacetate, resulting in high yields of this compound [].

Q2: Can you describe the structural characteristics of this compound?

A: this compound (C6H4N2) is a conjugated diene with two nitrile (CN) groups on each end, positioned on the same side of the double bond (cis configuration). While the provided research does not explicitly detail its spectroscopic data, NMR studies have used this compound as a solute to investigate liquid crystalline behaviour, confirming its structure [].

Q3: Are there any notable applications for this compound in chemical synthesis?

A: While the provided research focuses on the synthesis of this compound, one study highlights its use in studying liquid crystalline phases []. It was utilized as a solute to understand the ordering and behaviour of molecules within these phases, showcasing its application in material science research.

Q4: What is known about the reaction mechanisms involved in the synthesis of this compound?

A: The copper-catalyzed oxidation of o-phenylenediamine to this compound likely proceeds through a metal-catalyzed oxidative cleavage of the aromatic ring []. While detailed mechanistic studies are not presented in the provided research, the proposed mechanism involves the formation of a copper-nitrogen bonded intermediate followed by intramolecular reactions ultimately leading to ring cleavage and mucononitrile formation.

Q5: Has the regiochemistry of reactions involving this compound been investigated?

A: Although not directly focused on this compound, one study investigated the regiochemistry of a platinum-catalyzed hydrophosphination reaction using a structurally similar diene, this compound []. This research highlights the potential for regioselectivity in reactions involving dienes like this compound, depending on the catalyst and reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.